molecular formula C25H34N6O2.HCl B1574483 MRT 68601 hydrochloride

MRT 68601 hydrochloride

Cat. No.: B1574483
M. Wt: 487.04
Attention: For research use only. Not for human or veterinary use.
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Description

Identification as a Potent and Selective Kinase Inhibitor

MRT 68601 hydrochloride is recognized primarily as a potent inhibitor of TANK-binding kinase 1 (TBK1). tocris.combio-techne.comfishersci.com Research has demonstrated its high potency, with an IC50 value of 6 nM for TBK1. tocris.comfishersci.commedchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, and a lower value indicates higher potency.

The compound is part of a series of pyrimidines developed as inhibitors of TBK1 and IKKε kinases. medchemexpress.com While it is a potent TBK1 inhibitor, it is important to note that other related compounds show dual inhibitory activity against both TBK1 and other kinases, such as Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. For instance, the related compound MRT67307 is a dual inhibitor of IKKε and TBK1, and also potently inhibits ULK1 and ULK2. medchemexpress.comprobechem.com This highlights the nuanced selectivity profiles within this class of inhibitors.

Table 1: Kinase Inhibition Profile of this compound and Related Compounds

Compound Target Kinase IC50 (nM)
This compound TBK1 6 tocris.commedchemexpress.comrndsystems.com
MRT67307 TBK1 19 medchemexpress.comprobechem.com
IKKε 160 medchemexpress.comprobechem.com
ULK1 45 medchemexpress.comprobechem.com
ULK2 38 medchemexpress.comprobechem.com
BX795 TBK1 6 medchemexpress.com
IKKε 41 medchemexpress.com
PDK1 6 medchemexpress.com

Significance in Chemical Biology Research

The primary significance of this compound in chemical biology lies in its application as a tool to dissect cellular processes, particularly autophagy. tocris.commedchemexpress.comrndsystems.com Autophagy is a fundamental catabolic process where cells degrade and recycle their own components. By inhibiting TBK1, a kinase involved in this pathway, MRT 68601 allows researchers to study the consequences of this inhibition. tocris.com

Specifically, studies have shown that this compound inhibits the formation of autophagosomes, which are key structures in the autophagy process, in lung cancer cells. tocris.commedchemexpress.comrndsystems.com This makes it an invaluable probe for investigating the role of TBK1-mediated autophagy in both normal physiology and in disease contexts, such as cancer. medchemexpress.com The ability to selectively perturb the function of a single protein with a small molecule like MRT 68601 is a cornerstone of chemical biology, enabling the elucidation of complex signaling networks and the identification of potential targets for future therapeutic development.

Table 2: Key Properties of this compound

Property Detail Reference
Chemical Name N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride tocris.combio-techne.com
Molecular Formula C25H34N6O2.HCl bio-techne.comrndsystems.com
Molecular Weight 487.04 g/mol bio-techne.comrndsystems.com
Primary Target TANK-binding kinase 1 (TBK1) tocris.comrndsystems.com
Key Biological Application Inhibition of autophagosome formation tocris.commedchemexpress.com

Properties

Molecular Formula

C25H34N6O2.HCl

Molecular Weight

487.04

Synonyms

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride

Origin of Product

United States

Molecular Mechanism of Action and Direct Kinase Inhibition

The primary mechanism through which MRT68601 hydrochloride exerts its effects is through the direct inhibition of specific protein kinases, enzymes that play a crucial role in cellular signaling pathways.

Target Identification: Tank-Binding Kinase 1 (TBK1)

Research has identified Tank-Binding Kinase 1 (TBK1) as a principal target of MRT68601 hydrochloride. targetmol.cntargetmol.cnnih.govrndsystems.commedchemexpress.commedchemexpress.commedchemexpress.com TBK1 is a serine/threonine kinase that is integral to various cellular processes, including the innate immune response. tocris.com

MRT68601 hydrochloride is a potent inhibitor of TBK1. targetmol.cntargetmol.cnrndsystems.commedchemexpress.com Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For MRT68601 hydrochloride, the IC50 value for TBK1 is reported to be 6 nM. targetmol.cntargetmol.cnnih.govrndsystems.commedchemexpress.commedchemexpress.commedchemexpress.com

CompoundTarget KinaseIC50 Value
MRT68601 hydrochlorideTBK16 nM

While MRT68601 hydrochloride is a potent inhibitor of TBK1, its specificity has been evaluated against other related kinases. It is also known to inhibit IKKε (IκB kinase epsilon), a kinase that is structurally similar to TBK1. researchgate.net

A structurally related compound, MRT67307, has been shown to inhibit Unc-51 like autophagy activating kinase 1 (ULK1) and Unc-51 like autophagy activating kinase 2 (ULK2), with IC50 values of 45 nM and 38 nM, respectively. nih.govmedchemexpress.com This suggests that while MRT68601 hydrochloride is highly potent against TBK1, there may be potential for off-target inhibition of other kinases, such as ULK1 and ULK2.

CompoundTarget KinaseIC50 Value
MRT67307ULK145 nM
MRT67307ULK238 nM

ATP-Competitive Binding Interactions with Target Kinases

The inhibitory action of MRT68601 hydrochloride is achieved through a specific mode of binding to its target kinases. It acts as an ATP-competitive inhibitor. This means that MRT68601 hydrochloride binds to the ATP-binding site of the kinase, directly competing with adenosine (B11128) triphosphate (ATP), the natural substrate. By occupying this site, the compound prevents the kinase from binding to ATP, thereby blocking its phosphotransferase activity and inhibiting downstream signaling.

Downstream Signaling Pathway Modulation by Mrt 68601 Hydrochloride

Regulation of Autophagy Signaling

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. MRT 68601 hydrochloride has been identified as a significant modulator of this pathway through its inhibition of TBK1. tocris.comnih.gov

Inhibition of Autophagosome Formation

A primary consequence of TBK1 inhibition by this compound is the disruption of autophagy initiation. google.com Research has consistently shown that this compound inhibits the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. tocris.comrndsystems.comszabo-scandic.commedchemexpress.commedchemexpress.eu This effect has been particularly noted in studies involving lung cancer cells, where the addiction to TBK1 kinase activity is linked to the regulation of autophagy. bio-techne.comglpbio.com

Interplay with Autophagy-Related Proteins (e.g., Tax1bp1/Ndp52)

The regulatory role of TBK1 in autophagy is mediated, in part, through its interaction with specific autophagy-related proteins. Research has elucidated that the dependence of certain cancer cells on TBK1 is linked to the autophagy of proteins such as Tax1-binding protein 1 (Tax1bp1) and calcium-binding and coiled-coil domain-containing protein 2 (Ndp52). tocris.combio-techne.com The inhibition of TBK1 by this compound interferes with these processes, highlighting a specific mechanism through which it modulates the autophagy pathway. bio-techne.comglpbio.com

Modulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors is a cornerstone of inflammatory and immune responses. tocris.commedchemexpress.com TBK1 is a member of the IκB kinase (IKK) family, which is central to the regulation of NF-κB signaling. tocris.commedchemexpress.com

Non-Canonical NF-κB Signaling Pathways

This compound has been shown to specifically impact the non-canonical NF-κB signaling pathway. tocris.combio-techne.com This pathway is distinct from the classical NF-κB activation route and is regulated by a different subset of kinases. Studies have revealed that the effects of TBK1 kinase addiction in certain cancer cells are mediated not only through autophagy but also via non-canonical NF-κB signaling. bio-techne.comglpbio.com By inhibiting TBK1, this compound effectively disrupts this signaling axis. medchemexpress.com

Role in Immune and Inflammatory Responses

Through its modulation of TBK1 and the NF-κB pathway, this compound influences immune and inflammatory responses. tocris.com TBK1 is a critical node in the signaling cascades that are activated by pathogen detection, leading to an inflammatory response. tocris.comtocris.com While some research indicates that MRT 68601 suppresses type I interferon production, its effect on pro-inflammatory cytokines can vary. acs.org For instance, one study noted that MRT 68601 treatment did not reduce the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated THP-1 cells. acs.org This suggests a selective role in modulating inflammatory outputs.

Impact on Interferon Production and Innate Immunity

TBK1 is an essential kinase in the innate immune system, functioning as a critical downstream component in pathways that sense pathogens and trigger antiviral defenses. tocris.com A primary function of TBK1 in this context is to phosphorylate interferon regulatory factors (IRFs), which leads to the production of type I interferons (IFNs). tocris.com

This compound, by inhibiting TBK1, directly blocks this critical step in the innate immune response. acs.orgnih.gov Research has demonstrated that MRT 68601 suppresses the production of type I interferons. acs.org This activity underscores its significant impact on innate immunity. glpbio.com In a murine model of SARS-CoV-2 infection, treatment with MRT 68601 resulted in a notable reduction in immune cell infiltration and a decreased inflammatory score in the lungs, further establishing its role in blunting immunopathology in the context of viral infections. nih.gov

Connection to STING-TBK1-IRF3 Signaling Axis

The Stimulator of Interferon Genes (STING) pathway is a primary mechanism for detecting cytosolic DNA, a danger signal associated with viral infections or cellular damage. nih.gov Upon activation, STING recruits and activates TBK1, which in turn phosphorylates IRF3, leading to the expression of type I IFNs and other inflammatory genes. tocris.comnih.govglpbio.com MRT 68601, by directly targeting TBK1, serves as a powerful tool to investigate and modulate this specific signaling axis. medchemexpress.com

Research has elucidated that STING functions as a critical scaffold, bringing both TBK1 and its substrate, IRF3, into close proximity to facilitate efficient phosphorylation. nih.gov The inhibitory action of MRT 68601 occurs precisely at this juncture. By blocking the kinase activity of TBK1, MRT 68601 prevents the downstream phosphorylation of IRF3, effectively shutting down the signaling cascade initiated by STING activation. plos.orgnih.gov This makes MRT 68601 an important chemical probe for dissecting the STING-TBK1-IRF3 axis and its role in innate immunity.

Influence on YAP/TAZ Transcriptional Co-Factors

Beyond its role in immunology, TBK1 has been identified as a key regulator of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). nih.govgrafiati.com These proteins are critical effectors of the Hippo signaling pathway and play significant roles in cell proliferation, mechanotransduction, and fibrosis. grafiati.comnih.gov Pharmacological inhibition of TBK1 by MRT 68601 has been shown to profoundly impact YAP/TAZ activity. nih.gov

Table 1: Effect of MRT 68601 on Fibroblast Activation Markers and YAP/TAZ Levels
Parameter MeasuredConditionObserved Effect of MRT 68601Reference
Fibrogenic Gene Expression (ACTA2, SERPINE1)TGF-β-stimulated normal lung fibroblastsReduced in a dose-dependent manner nih.gov
Extracellular Matrix (ECM) Deposition (Fibronectin, Collagen)TGF-β-stimulated normal lung fibroblastsReduced in a dose-dependent manner nih.gov
YAP/TAZ Protein Levels (Total)Human lung fibroblastsDecreased nih.govgrafiati.com
YAP/TAZ Protein Levels (Nuclear)Human lung fibroblastsDecreased nih.govgrafiati.com

Independence from LATS1/2 and Canonical IRF3 Pathways

The canonical Hippo pathway regulates YAP/TAZ primarily through the LATS1/2 kinases, which phosphorylate YAP/TAZ, marking them for cytoplasmic sequestration or degradation. nih.gov Intriguingly, the regulatory effect of TBK1 on YAP/TAZ appears to operate independently of this primary mechanism. Research using combined siRNA-mediated knockdown of LATS1/2 and TBK1 showed that the ability of TBK1 knockdown to reduce nuclear YAP/TAZ was not diminished by the absence of LATS1/2. nih.govgrafiati.com This indicates that TBK1 modulates YAP/TAZ through a non-canonical pathway, distinct from LATS1/2 kinase activity. nih.govphysiology.org

Furthermore, the effect of TBK1 on YAP/TAZ and fibroblast activation is also independent of its canonical downstream signaling mediator, IRF3. grafiati.comphysiology.org Experiments have shown that knocking down IRF3 does not alter the fibrogenic activation of fibroblasts or interfere with the effects of TBK1 inhibition. physiology.org This finding separates the immunomodulatory role of the TBK1-IRF3 axis from its role in regulating YAP/TAZ and fibrotic processes. grafiati.comphysiology.org

Dependence on Proteasomal Machinery for YAP/TAZ Modulation

The reduction in total YAP/TAZ protein levels following TBK1 inhibition suggests a mechanism involving protein degradation. nih.govnih.gov Studies have confirmed that this process is dependent on the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. nih.govphysiology.org

Table 2: Role of Proteasomal Machinery in TBK1-Mediated YAP/TAZ Regulation
Experimental ConditionYAP/TAZ Protein LevelsInterpretationReference
Control (Non-targeting siRNA)BaselineNormal YAP/TAZ levels nih.govphysiology.org
TBK1 Knockdown (siRNA)DecreasedTBK1 is required to maintain YAP/TAZ levels nih.govphysiology.org
Control + Proteasome Inhibitor (MG-132)IncreasedYAP/TAZ are naturally turned over by the proteasome nih.govphysiology.org
TBK1 Knockdown + Proteasome Inhibitor (MG-132)Increased (reduction is prevented)TBK1 protects YAP/TAZ from proteasomal degradation nih.govphysiology.org

Investigational Biological Effects and Preclinical Applications

Effects in Oncological Research Models

In cancer research, MRT68601 has been primarily studied for its ability to interfere with cellular pathways that are aberrantly activated in certain types of cancer, particularly those with mutations in the KRAS gene. nih.govgrantome.com

Inhibition of Autophagosome Formation in Lung Cancer Cells

MRT68601 hydrochloride has been demonstrated to inhibit the formation of autophagosomes in lung cancer cells. medchemexpress.comtocris.commedchemexpress.com Autophagy is a cellular recycling process that can be co-opted by cancer cells to sustain their growth and survival. nih.gov The kinase TBK1 plays a crucial role in driving this basal autophagy process. scienceopen.com

In studies using A549 non-small cell lung cancer (NSCLC) cells, which harbor a KRAS mutation, treatment with MRT68601 led to a marked reduction in the formation of autophagosomes. scienceopen.com This was observed through a decrease in the abundance of punctate structures labeled with the autophagosome marker LC3B. scienceopen.com The inhibitor prevents the accumulation of the lipidated form of LC3B (LC3B-II), a key step in autophagosome maturation, effectively halting the autophagy flux. scienceopen.com

TBK1 Kinase Addiction in Lung Cancer Cellular Models

Certain lung cancers, particularly those with activating KRAS mutations, exhibit a dependency on TBK1 for their continued proliferation and survival, a phenomenon known as "kinase addiction". nih.govgrantome.com TBK1 is believed to support these cancer cells by activating pro-survival signaling pathways, including non-canonical NF-κB signaling. nih.govnih.gov

The inhibition of TBK1 by MRT68601 disrupts these survival signals. researchgate.net Research has shown that in KRAS-mutant NSCLC cells, the inhibition of TBK1 kinase activity leads to a decrease in cell viability and proliferation. scienceopen.comresearchgate.net This effect is linked to the disruption of the autophagy process, which in turn affects the signaling of the NF-κB pathway, highlighting a mechanistic link between autophagy and the survival of these "addicted" cancer cells. nih.gov

Potential in Tumor Immunity Research

The role of MRT68601 in tumor immunity is an emerging area of investigation. TBK1 is a key signaling node in the innate immune system, regulating the production of inflammatory cytokines. nih.gov Its inhibition could therefore modulate the tumor immune microenvironment. Furthermore, the inhibition of autophagy by MRT68601 may also play a role in enhancing anti-tumor immunity. nih.gov Some studies suggest that blocking autophagy can promote the expression of pro-inflammatory factors, potentially making tumors more responsive to immune checkpoint inhibitors. nih.gov By targeting TBK1, MRT68601 may suppress cancer cell survival and simultaneously activate anti-tumor T-cell immunity. nih.govresearchgate.net

Role in Fibrotic Disease Models

MRT68601 has shown significant anti-fibrotic effects in preclinical models of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by excessive scarring and extracellular matrix (ECM) deposition. nih.govnih.gov

Impact on Fibroblast Activation in Idiopathic Pulmonary Fibrosis (IPF) Models

A key event in the pathogenesis of IPF is the activation of fibroblasts, which transform into myofibroblasts that excessively produce ECM components like collagen. e-jyms.org Research has identified TBK1 as a regulator of this pathological fibroblast activation. nih.gov

Pharmacological inhibition of TBK1 with MRT68601 in human lung fibroblasts from both normal and IPF lungs has been shown to reduce the hallmarks of fibroblast activation. nih.gov Specifically, treatment with MRT68601 led to a significant reduction in α-smooth muscle actin (α-SMA) stress fibers and decreased the deposition of key ECM proteins, collagen I and fibronectin. nih.gov These findings suggest that TBK1 is a fibrogenic activator of lung fibroblasts and that its inhibition can counteract the fibrotic process. nih.gov

Reduction of Fibrogenic Gene Expression (e.g., ACTA2, SERPINE1)

Table 1: Effect of MRT68601 on Fibrogenic Gene Expression in TGF-β-Stimulated Human Lung Fibroblasts
MRT68601 ConcentrationRelative mRNA Expression of ACTA2 (α-SMA)Relative mRNA Expression of SERPINE1 (PAI-1)
Control (No MRT68601)100% (Baseline)100% (Baseline)
Low ConcentrationReducedReduced
High ConcentrationSignificantly ReducedSignificantly Reduced

Attenuation of α-Smooth Muscle Actin (α-SMA) Stress Fiber Formation

In the progression of fibrotic diseases, fibroblasts differentiate into myofibroblasts, a process characterized by the formation of α-smooth muscle actin (α-SMA) stress fibers. nih.govnih.gov These structures are critical for the generation of contractile forces that contribute to tissue stiffening and scarring. nih.gov Preclinical studies have demonstrated that the inhibition of TBK1 with MRT68601 hydrochloride leads to a significant reduction in α-SMA stress fiber formation. researchgate.net In models using human lung fibroblasts stimulated with transforming growth factor-beta (TGF-β), a potent profibrotic cytokine, treatment with MRT68601 hydrochloride resulted in a dose-dependent decrease in α-SMA levels. biorxiv.orgmdpi.com Research indicates that reducing TBK1 activity can decrease α-SMA stress fiber levels by 40-60%, highlighting the kinase's essential role in the myofibroblast differentiation process. mdpi.commdpi.com

Decrease in Extracellular Matrix (ECM) Component Deposition (Collagen I, Fibronectin)

A hallmark of fibrosis is the excessive deposition of extracellular matrix (ECM) components, which disrupts normal tissue architecture and function. Key proteins involved in this pathological accumulation include Collagen I and Fibronectin. Pharmacological inhibition of TBK1 with MRT68601 hydrochloride has been shown to effectively reduce the deposition of these critical ECM components. mdpi.com In studies involving normal and idiopathic pulmonary fibrosis (IPF) human lung fibroblasts, MRT68601 treatment dose-dependently decreased the TGF-β-mediated deposition of both Collagen I and Fibronectin. biorxiv.orgmdpi.com The reduction in these ECM components has been quantified to be as significant as 50%, underscoring the potential of targeting TBK1 to mitigate fibrotic tissue remodeling. mdpi.commdpi.com

ECM ComponentEffect of MRT68601 Hydrochloride TreatmentObserved ReductionReference
Collagen IDose-dependent decrease in depositionApproximately 50% mdpi.commdpi.com
FibronectinDose-dependent decrease in depositionApproximately 50% mdpi.commdpi.com

Reduction of Fibroblast Traction Forces

Myofibroblasts exert mechanical stress on their surrounding environment through traction forces, which are fundamental to the tissue contraction and stiffening observed in fibrosis. nih.gov These forces are largely dependent on the cell's internal contractile machinery, which includes α-SMA stress fibers. nih.gov Research has shown that the inhibition of TBK1 with MRT68601 hydrochloride leads to a marked reduction in the traction forces generated by fibroblasts. biorxiv.orgmdpi.com In experimental setups designed to measure these forces, fibroblasts treated with MRT68601 at a concentration of 15 μM exhibited significantly diminished contractile force, directly linking TBK1's kinase activity to the mechanical function of these cells. researchgate.netmdpi.com

TBK1 as a Fibrogenic Activator in Human Pulmonary Fibroblasts

The collective findings from preclinical studies identify TBK1 as a crucial fibrogenic activator in human pulmonary fibroblasts. mdpi.commdpi.com TBK1 kinase function is essential for the TGF-β-mediated activation of fibroblasts, a key event in the pathogenesis of diseases like idiopathic pulmonary fibrosis (IPF). biorxiv.orgmdpi.com The activation of TBK1 under pathological cues, such as increased tissue stiffness, promotes a signaling cascade that supports the fibrotic phenotype. researchgate.netmdpi.com By using pharmacological inhibitors like MRT68601 or genetic methods such as small-interfering RNA (siRNA) to reduce TBK1 activity, researchers have demonstrated a significant impediment to the fibrogenic activation of human lung fibroblasts. mdpi.com This positions TBK1 as a potential therapeutic target for pulmonary fibrosis. mdpi.com

Antiviral Research Applications

TBK1 is a pivotal kinase in the host's innate immune system, playing a critical role in the response to viral infections. biorxiv.orgmdpi.com It is essential for the production of type I interferons (IFNs), which are cytokines that induce an antiviral state in cells and limit viral replication. biorxiv.orgmdpi.com

Potential Effects on Host-Dependent Factors in Viral Infections (e.g., SARS-CoV-2)

TBK1 is a key host-dependent factor that viruses, including SARS-CoV-2, must overcome to establish a successful infection. nih.gov While the initial activation of TBK1 is crucial for triggering an antiviral IFN response, sustained and excessive IFN signaling can contribute to the hyper-inflammation and immunopathology seen in severe COVID-19 cases. This dual role makes TBK1 a complex but important target in antiviral research.

Pharmacological inhibition of TBK1/IKKε with small molecules has been explored as a strategy to mitigate the damaging hyper-inflammation associated with SARS-CoV-2. Studies in murine models of SARS-CoV-2 infection have shown that treatment with TBK1/IKKε inhibitors can suppress signaling pathways that lead to lung inflammation. This suggests that while TBK1 is essential for the initial antiviral defense, its inhibition at later stages could be beneficial in blunting the severe immunopathology of the disease.

Predicted Interaction with Viral-Host Protein Interfaces (e.g., orf9b-TBK1 Interaction)

Viruses have evolved sophisticated mechanisms to evade host immunity, often by directly targeting key signaling proteins like TBK1. SARS-CoV-2, for instance, utilizes several of its proteins to interact with and inhibit the host's antiviral machinery. A notable example is the interaction between the SARS-CoV-2 accessory protein ORF9b and host TBK1. biorxiv.orgmdpi.com

Mechanistic studies have revealed that ORF9b directly interacts with TBK1. biorxiv.orgmdpi.commdpi.com This interaction is a strategic move by the virus to suppress the host's interferon response. By binding to TBK1, ORF9b impedes the phosphorylation of both TBK1 and the downstream transcription factor IRF3, which is a critical step for their activation and the subsequent production of type I and III interferons. biorxiv.orgmdpi.commdpi.com This disruption of a key viral-host protein interface allows the virus to dampen the innate immune response and facilitate its own replication. biorxiv.org Therefore, the ORF9b-TBK1 interface represents a potential target for therapeutic intervention aimed at restoring the host's antiviral capabilities.

Viral ProteinHost Protein TargetEffect of InteractionReference
SARS-CoV-2 ORF9bTBK1Inhibition of TBK1 phosphorylation, leading to suppression of Type I & III Interferon production. biorxiv.orgmdpi.commdpi.com
SARS-CoV-2 Membrane (M) ProteinTBK1Promotes ubiquitin-mediated degradation of TBK1, inhibiting IRF3 activation.

Modulation of MARK3 Kinase Activity and Associated Cellular Processes

MRT68601 hydrochloride is primarily recognized as a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). nih.gov However, its kinase selectivity profile reveals a broader spectrum of activity. Notably, while MRT68601 demonstrates at least a 10-fold selectivity for TBK1 over many other kinases, Microtubule Affinity Regulating Kinase 3 (MARK3) is an exception, indicating a degree of off-target activity towards this enzyme. nih.gov

MARK3 is a serine/threonine kinase that plays a crucial role in several cellular functions, including the regulation of the cell cycle and differentiation processes. nih.gov A primary function of the MARK family of kinases is the regulation of microtubule dynamics. nih.govnih.gov Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and cell division. The organization and stability of microtubule arrays are tightly controlled, and kinases like MARK3 contribute to this regulation. nih.govnih.gov Given that MRT68601 can interact with MARK3, it is plausible that it may exert some influence on microtubule organization, although this is not its primary mechanism of action.

The process of histone deacetylation, which involves the removal of acetyl groups from histones to alter chromatin structure and regulate gene expression, is a critical epigenetic mechanism. nih.govmdpi.com This process is carried out by histone deacetylase (HDAC) enzymes. nih.gov Current research has not established a direct link between MRT68601 hydrochloride and the modulation of histone deacetylation.

Kinase TargetIC50 (nM)Selectivity vs. TBK1
TBK16-
IKKεNot specifiedLess potent than TBK1
MARK3Not specifiedException to 10-fold selectivity

This table summarizes the known kinase targets of MRT68601 hydrochloride based on available research. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.

Anti-Parasitic Research Directions

MRT68601 is a known inhibitor of autophagosome formation. tocris.commedchemexpress.com Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, which is highly conserved among eukaryotes, including parasites. nih.gov This process is crucial for maintaining cellular homeostasis, especially during periods of stress, and is involved in growth and differentiation. nih.gov

In nematode parasites such as Caenorhabditis elegans, autophagy plays a vital role in multiple physiological processes, including development, stress resistance, and aging. mdpi.com The inhibition of autophagy in C. elegans has been shown to decrease survival rates, particularly when the organism is subjected to stressors like pathogenic infection. mdpi.com Given that MRT68601 directly interferes with the autophagic pathway, it presents a potential mechanism for disrupting the survival of nematode parasites that rely on this process for homeostasis and stress response.

By inhibiting the formation of autophagosomes, MRT68601 could theoretically suppress the recovery and propagation of nematode parasites. nih.gov Disrupting the autophagic process would likely leave the parasite more vulnerable to cellular damage and less capable of mounting an effective stress response, thereby hindering its ability to recover and proliferate. This potential application is based on the compound's known mechanism of action, as direct studies testing MRT68601 for the suppression of parasite recovery in C. elegans are not yet prevalent.

Immunomodulatory Research

MRT68601 hydrochloride's primary target, TBK1, is a critical component of intracellular signaling pathways that govern the innate immune response. tocris.com TBK1 plays a key role in Toll-like receptor (TLR) signaling, which is essential for detecting pathogens and initiating an inflammatory response. tocris.com Furthermore, TBK1 is involved in NF-κB signaling, a central pathway in regulating inflammation and immunity. tocris.com

Cellular models, such as the human monocytic cell line THP-1, are widely used to study inflammatory and immunomodulatory effects. nih.govmdpi.comresearchgate.net By inhibiting TBK1, MRT68601 has the potential to modulate inflammatory responses in such models. This inhibition would interfere with the signaling cascades that lead to the production of inflammatory cytokines and other mediators, thereby exerting an immunomodulatory effect. nih.gov

Cellular ProcessModel SystemEffect of MRT68601
Autophagosome FormationLung Cancer CellsInhibition tocris.commedchemexpress.com
Inflammatory SignalingCellular Models (inferred)Modulation via TBK1 inhibition tocris.com
Parasite SurvivalNematodes (inferred)Potential suppression via autophagy inhibition mdpi.commdpi.com

This table provides a summary of the investigational biological effects of MRT68601 hydrochloride in various research contexts.

The differentiation of monocytes into macrophages is a fundamental process in the immune system, critical for tissue development, homeostasis, and response to pathogens. nih.govnih.gov This complex process is regulated by a variety of signaling pathways and can be induced in vitro in cell lines like THP-1 using agents such as phorbol-12-myristate-13-acetate (PMA). mdpi.comresearchgate.net A review of the available scientific literature did not yield specific studies investigating the direct role or impact of MRT68601 hydrochloride on the differentiation cascade of monocytes into macrophages.

Methodological Approaches in Research Utilizing Mrt 68601 Hydrochloride

In Vitro Cellular Assays

In vitro cell-based assays are fundamental in dissecting the molecular mechanisms through which MRT 68601 hydrochloride exerts its effects. invivogen.com These models allow for controlled investigations into the compound's impact on specific cell types and signaling pathways.

This compound has been utilized in studies involving non-small cell lung cancer (NSCLC) cell lines, such as A549, to investigate the role of TBK1 in cancer cell survival and proliferation. invivogen.com Research has shown that K-Ras dependent NSCLC cells can become "addicted" to basal autophagy. invivogen.com Methodologically, researchers use this compound to inhibit TBK1 and observe the downstream consequences on autophagy and cell signaling. tocris.comnih.govresearchgate.net Studies have demonstrated that TBK1 inhibition by this compound disrupts the formation of autophagosomes, a key component of the autophagy process. invivogen.com This approach helps to confirm the dependence of these cancer cells on the TBK1-autophagy axis for their proliferation and survival. invivogen.com

In the context of fibrotic diseases like idiopathic pulmonary fibrosis (IPF), this compound is used in culture models of human lung fibroblasts. medchemexpress.commdpi.com IPF is characterized by the excessive accumulation of extracellular matrix (ECM) produced by activated fibroblasts. mdpi.cominvivogen.com Researchers induce a fibrotic phenotype in normal human lung fibroblasts by treating them with transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. medchemexpress.com

The addition of this compound to these models allows for the investigation of TBK1's role in fibroblast activation. Studies have shown that TBK1 inhibition with MRT-68601 dose-dependently decreases the TGF-β-mediated expression of fibrotic genes and the deposition of ECM proteins. medchemexpress.com This demonstrates that the kinase function of TBK1 is essential for TGF-β-mediated fibroblast activation. medchemexpress.com

Table 1: Effect of this compound on TGF-β-Mediated Fibroblast Activation Markers
MarkerAssay TypeEffect of MRT 68601 Treatment
ACTA2 and SERPINE1 ExpressionGene Expression AnalysisDose-dependent decrease
Fibronectin and Collagen I DepositionExtracellular Matrix AnalysisDose-dependent decrease
α-SMA Stress Fiber FormationImmunofluorescenceReduction
Traction ForcesBiomechanical AssayReduction

The human monocytic leukemia cell line, THP-1, is a widely used surrogate model to study the functions of monocytes and macrophages in the immune system. nih.govnih.gov These cells naturally express numerous pattern-recognition receptors and key signaling proteins, including TBK1, making them a relevant model for investigating innate immune pathways such as NF-κB and interferon regulatory factor (IRF) signaling. invivogen.comnih.gov

While direct studies extensively detailing the use of this compound in THP-1 cells are not widely published, the cell line is central to understanding the pathways that the compound targets. For instance, a related and structurally similar TBK1 inhibitor, MRT67307, has been used in THP-1 reporter cells to confirm the inhibition of the IRF pathway. researchgate.net Furthermore, THP-1 cell lines with a knockout of the TBK1 gene have been generated to specifically study the function of this kinase in immune signaling, reinforcing the methodological importance of this cell line in TBK1-related research. invivogen.com

A primary methodological application of this compound is the inhibition of autophagy for investigative purposes. tocris.com The formation of autophagosomes is a critical step in this process. Researchers measure the impact of the compound on autophagosome formation using several techniques.

One common method involves using lung cancer cells (e.g., A549) that are engineered to express a tandem-fluorescent LC3B protein. invivogen.com This protein glows both green and red in early autophagosomes but only red in mature, acidic autophagolysosomes. Treatment with this compound was shown to reduce both types of puncta, indicating an inhibition of autophagosome formation. invivogen.com Another technique is to measure the accumulation of the lipidated form of LC3B (LC3B-II), which correlates with autophagosome numbers. In the presence of an agent like chloroquine (B1663885) that blocks autophagosome degradation, the accumulation of LC3B-II is prevented by co-treatment with this compound, confirming its inhibitory effect on the formation stage. invivogen.com

Quantitative reverse transcription PCR (qRT-PCR) is a standard technique used to measure the amount of specific messenger RNA (mRNA), providing insight into the expression levels of particular genes. In studies utilizing this compound, qRT-PCR is employed to quantify how the inhibition of TBK1 affects the transcription of target genes.

For example, in human lung fibroblast models, researchers use qRT-PCR to measure the mRNA levels of genes associated with fibrosis, such as ACTA2 (which codes for α-smooth muscle actin) and SERPINE1. medchemexpress.com The finding that this compound causes a dose-dependent decrease in the TGF-β-induced expression of these genes provides evidence that TBK1 signaling regulates their transcription. medchemexpress.com

Analyzing changes in protein levels and their post-translational modifications, such as phosphorylation, is crucial for understanding the effects of a kinase inhibitor.

Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. In research with this compound, it is used to measure the levels of key proteins in signaling and cellular processes. For instance, Western blotting is the standard method to detect the lipidated form of LC3B (LC3B-II) to assess autophagy, as described in studies on lung cancer cells. invivogen.com It can also be used to analyze the phosphorylation status of TBK1 substrates, providing direct evidence of the inhibitor's target engagement and downstream effects.

Immunofluorescence is a cell imaging technique that uses fluorescently labeled antibodies to visualize the localization and abundance of specific proteins within a cell. In studies on fibrogenic fibroblast activation, immunofluorescence was used to visualize α-SMA stress fibers. medchemexpress.com Treatment with this compound was shown to reduce the formation of these fibers in TGF-β-stimulated fibroblasts, providing visual evidence of its anti-fibrotic effects at a subcellular level. medchemexpress.com

Table of Mentioned Compounds

Compound Name
This compound
MRT67307
Chloroquine

Extracellular Matrix Deposition Assays

Extracellular matrix (ECM) deposition assays are crucial in vitro methods for quantifying the production and accumulation of ECM proteins by cells, such as fibroblasts. These assays are particularly relevant in the study of fibrosis, a pathological condition characterized by excessive scarring and ECM accumulation. The methodology typically involves culturing fibroblasts on multi-well plates and stimulating them with pro-fibrotic agents like transforming growth factor-beta 1 (TGF-β1) to induce the synthesis and secretion of ECM components like collagen and fibronectin.

In research investigating the anti-fibrotic potential of MRT 68601, this compound is introduced to the cell culture, often in varying concentrations, simultaneously with or prior to TGF-β1 stimulation. After an incubation period, typically 24 to 72 hours, the cells are removed, leaving the deposited ECM on the plate. The amount of specific ECM proteins is then quantified. Common techniques for quantification include:

Immunofluorescence Staining: Specific antibodies against ECM proteins (e.g., anti-collagen I, anti-fibronectin) are used to label the deposited matrix. Fluorescent secondary antibodies then allow for visualization and quantification using confocal microscopy and image analysis software.

Colorimetric Assays: Dyes like Picrosirius Red can be used to stain total collagen, which can then be eluted and quantified spectrophotometrically.

Western Blotting: The deposited ECM can be lysed and analyzed by Western blot to measure the levels of specific proteins.

A key finding from such assays is that MRT 68601 can dose-dependently decrease the TGF-β1-mediated deposition of fibronectin and collagen I by normal lung fibroblasts. researchgate.net This indicates that the inhibition of TBK1 by MRT 68601 interferes with the core fibrogenic activity of fibroblasts, highlighting its potential as an anti-fibrotic agent. researchgate.net

Traction Force Microscopy

Traction Force Microscopy (TFM) is a biophysical technique used to measure the contractile forces exerted by cells on their surrounding substrate. nih.gov This methodology provides quantitative data on how cells physically interact with their environment, a process fundamental to cell migration, tissue remodeling, and fibrosis. The method involves culturing cells on a soft, elastic hydrogel (commonly polyacrylamide) embedded with fluorescent microbeads that act as fiducial markers. nih.govnih.gov

As a cell adheres and exerts contractile forces, it deforms the underlying gel, causing the fluorescent beads to displace from their original positions. The experimental workflow involves two main imaging steps:

An image of the fluorescent beads is taken with the cell present and actively contracting.

A reference image of the same beads is taken after the cell has been removed or induced to fully relax (e.g., through treatment with trypsin or a cytochalasin), representing the force-free state of the substrate. nih.gov

By comparing these two images, a displacement field of the beads is generated. Computational algorithms are then applied to this displacement field to calculate the corresponding traction stress field that the cell exerted on the substrate. nih.gov

In the context of MRT 68601, TFM is used to investigate how the inhibition of its target, TBK1, affects the contractile properties of fibroblasts, which are known to be key drivers of tissue stiffening in fibrosis. Research has demonstrated that inhibiting TBK1 with MRT 68601 significantly reduces the traction forces generated by fibroblasts. researchgate.net This finding suggests that TBK1 plays a role in regulating the mechanobiology of these cells, and its inhibition can alleviate the mechanical stress that contributes to the progression of fibrotic diseases.

In Vivo Preclinical Model Systems

To understand the effects of this compound in a complex biological system, researchers utilize in vivo preclinical models. These models are indispensable for assessing the compound's efficacy, understanding its impact on disease pathophysiology, and exploring its potential for therapeutic application.

Caenorhabditis elegans, a non-parasitic nematode, is a powerful model organism for high-throughput drug screening and toxicological studies. Its advantages include a short life cycle, a fully sequenced genome with high genetic homology to humans, and transparent body that allows for easy observation of cellular processes in a living animal. nih.govnih.gov Methodologically, drug screening in C. elegans often involves exposing the worms to the compound in liquid culture or on agar (B569324) plates and monitoring for specific phenotypic changes. nih.gov These can include alterations in movement, development, lifespan, or the response to stress. nih.govnih.gov

Despite the utility of this model system for general drug discovery, the use of C. elegans in research specifically focused on this compound is not prominently documented in the available scientific literature.

Animal models are critical for studying the complex, multi-cellular processes of diseases like pulmonary fibrosis. The most widely used and well-characterized model for inducing pulmonary fibrosis is the administration of the chemotherapeutic agent bleomycin (B88199) to rodents, typically mice. nih.gov

The methodological approach generally involves the following steps:

Induction of Fibrosis: A single dose of bleomycin is administered directly to the lungs, usually via intratracheal or oropharyngeal instillation. frontiersin.org

Disease Progression: Bleomycin causes initial lung injury and inflammation, which is followed by a fibrotic phase characterized by the activation of fibroblasts, excessive collagen deposition, and scarring of the lung tissue. This process mimics many features of human idiopathic pulmonary fibrosis (IPF). nih.govfrontiersin.org

Therapeutic Intervention: The compound of interest, such as a TBK1 inhibitor, is administered to the animals. The timing of administration can be prophylactic (before or at the same time as bleomycin) or therapeutic (after fibrosis has already been established) to assess its ability to prevent or reverse the disease. nih.gov

Assessment of Fibrosis: After a set period (often 14 to 28 days), the animals are euthanized, and their lung tissues are harvested for analysis. Key outcome measures include:

Histopathology: Lung sections are stained (e.g., with Masson's trichrome to visualize collagen) and scored for the extent of fibrosis using a semi-quantitative scale like the Ashcroft score.

Biochemical Analysis: The total amount of collagen in the lungs is quantified by measuring hydroxyproline (B1673980) content.

Gene and Protein Expression: Levels of pro-fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen I, are measured using techniques like RT-qPCR and Western blotting.

While studies specifically using MRT 68601 in the bleomycin model are not widely published, research on targeting its kinase, TBK1, has shown significant therapeutic potential. For instance, in a mouse model of radiation-induced pulmonary fibrosis, TBK1 inhibition was found to significantly attenuate collagen deposition and reverse the epithelial-mesenchymal transition, a key process in fibrogenesis. nih.gov This provides a strong rationale for investigating dual ULK1/TBK1 inhibitors like MRT 68601 in established preclinical models of fibrosis.

Computational and Structural Biology Approaches

Computational and structural biology methods provide atomic-level insights into how this compound interacts with its protein targets. These approaches are essential for understanding the basis of the compound's potency and selectivity and for guiding the design of future inhibitors.

Protein-ligand docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with the binding site of a target protein. nih.gov The methodology relies on a scoring function to rank different binding poses, with lower scores typically indicating a more favorable interaction. This approach requires a high-resolution 3D structure of the target protein, which is often obtained through X-ray crystallography.

For MRT 68601, docking simulations are performed against the ATP-binding sites of its primary targets: ULK1, TBK1, and IKKε. Crystal structures of these kinases, often co-crystallized with close analogs of MRT 68601 (such as MRT68921 and MRT67307), provide the structural basis for these predictions. researchgate.netnih.gov

These structural studies reveal that the 2-aminopyrimidine (B69317) core of these inhibitors forms canonical hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for ATP-competitive inhibitors. researchgate.netnih.gov Specific interactions for MRT-68601's analogs have been identified, which are presumed to be highly similar for MRT 68601 itself.

Target KinaseKey Interacting ResiduesType of InteractionReference
ULK1/ULK2Met92/Met85 (Gatekeeper)Hydrophobic interaction with cyclopropyl (B3062369) group researchgate.net
ULK1/ULK2Cys89 (Hinge)Hydrogen bonds with aminopyrimidine core researchgate.net
ULK2Asp95Direct contact with benzopiperidine moiety (unique to MRT68921) researchgate.net
TBK1Cys89 (Hinge)Hydrogen bonds with aminopyrimidine core nih.gov
TBK1Gly18, Val23 (P-loop)Packing interaction with cyclobutyl group nih.gov
TBK1Asp157 (DFG motif)Packing interaction with cyclobutyl group nih.gov

The unique trajectory of the inhibitor's side chains into specific pockets of the kinase domain, such as the interaction of the benzopiperidine moiety of MRT68921 with Asp95 in ULK2, is thought to contribute to the high affinity and specificity of these compounds. researchgate.net These computational and structural analyses are invaluable for rational drug design and for understanding the molecular mechanisms underlying the inhibitory activity of this compound.

Structural Analysis of Kinase Active Site Binding

The molecular architecture of this compound, a potent inhibitor of TANK-binding kinase 1 (TBK1), has been a subject of significant interest in the field of kinase inhibitor research. The compound belongs to a novel series of pyrimidine-based inhibitors, and its interaction with the kinase active site is crucial for its inhibitory activity. The foundational research into the synthesis and structure-activity relationships (SAR) of this class of compounds has provided valuable insights into their binding mechanisms.

The pyrimidine (B1678525) scaffold serves as a core structural motif for this series of inhibitors, facilitating key interactions within the ATP-binding pocket of the TBK1 kinase domain. The SAR studies of these pyrimidine derivatives have been instrumental in optimizing their potency and selectivity. While a specific co-crystal structure of this compound with TBK1 is not publicly available, the analysis of related compounds and the known architecture of the TBK1 active site allow for a putative binding mode to be inferred.

Key structural features of this compound and its analogs that are critical for high-affinity binding to the TBK1 active site include:

The Pyrimidine Core: This heterocyclic ring system is a common feature in many kinase inhibitors and typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site.

Substitutions on the Pyrimidine Ring: The specific chemical groups attached to the pyrimidine core are crucial for determining the potency and selectivity of the inhibitor. These groups can engage in various non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and additional hydrogen bonds with amino acid residues in the active site.

The development of this pyrimidine series, including this compound, has been a significant step in the quest for selective inhibitors of TBK1 and the closely related IκB kinase ε (IKKε). The structural understanding of how these compounds bind to the kinase active site continues to guide the design of next-generation inhibitors with improved pharmacological profiles.

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies have been pivotal in the discovery and characterization of novel kinase inhibitors, including compounds like this compound. These techniques allow for the rapid screening of large chemical libraries to identify molecules that modulate the activity of a specific biological target.

Quantitative High-Throughput Screening (qHTS)

Quantitative high-throughput screening (qHTS) represents a significant advancement over traditional HTS methods. nih.gov Instead of testing compounds at a single concentration, qHTS generates concentration-response curves for every compound in a library, providing a more comprehensive understanding of their potency and efficacy from the primary screen. nih.gov This approach minimizes the rates of false positives and false negatives that are often associated with single-point screening. nih.gov

In the context of identifying TBK1 inhibitors, a qHTS campaign would typically involve a biochemical assay that measures the enzymatic activity of TBK1. This could be, for example, a fluorescence-based assay that detects the phosphorylation of a substrate peptide by the kinase. The assay is miniaturized and automated to be performed in high-density microplates (e.g., 1536-well plates), allowing for the testing of thousands of compounds simultaneously.

The data generated from a qHTS screen for TBK1 inhibitors would be used to construct concentration-response curves for each compound, from which key parameters such as the half-maximal inhibitory concentration (IC50) can be determined. This rich dataset allows for the immediate prioritization of potent and selective inhibitors for further investigation.

Table 1: Representative Data from a Hypothetical qHTS for TBK1 Inhibitors

Compound IDMaximum Inhibition (%)IC50 (nM)Curve Class
MRT 686019861a
Compound A95501a
Compound B752002a
Compound C40>10003
Compound D10>10004

This table presents hypothetical data to illustrate the output of a qHTS screen. Curve classes are assigned based on the quality and shape of the concentration-response curve.

Phenotypic Screening Approaches

Phenotypic screening offers a complementary approach to target-based screening methods like qHTS. Instead of focusing on a single molecular target, phenotypic screens assess the effect of compounds on a cellular or organismal phenotype. This approach is particularly valuable for identifying compounds that modulate complex biological pathways, such as autophagy, where multiple proteins are involved.

Given that this compound is known to inhibit autophagy, a phenotypic screen designed to identify modulators of this process would be a relevant application. A common method for such a screen is to use a cell line that expresses a fluorescently tagged protein that is incorporated into autophagosomes, such as LC3 (microtubule-associated protein 1A/1B-light chain 3). The formation of fluorescent puncta within the cells can be quantified using high-content imaging systems.

In a phenotypic screen for autophagy inhibitors, cells would be treated with a library of compounds, and the number and intensity of LC3 puncta would be measured. Compounds that reduce the formation of these puncta would be identified as potential autophagy inhibitors. Subsequent target deconvolution studies would then be necessary to identify the specific molecular target of the active compounds.

Table 2: Illustrative Results from a Phenotypic Screen for Autophagy Inhibitors

Compound IDPhenotypic Readout (LC3 Puncta/Cell)Cell Viability (%)Hit Confirmation
MRT 686015.295Confirmed
Compound X8.192Confirmed
Compound Y55.688Not Confirmed
Compound Z12.335Cytotoxic

This table provides representative data from a hypothetical phenotypic screen. A decrease in LC3 puncta per cell indicates potential inhibition of autophagy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing MRT 68601 hydrochloride in academic research?

  • Methodological Answer: Synthesis should follow established protocols for small-molecule organic compounds, with detailed documentation of reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography, recrystallization). Characterization requires spectroscopic data (NMR, IR, mass spectrometry) and elemental analysis to confirm structure and purity. For novel intermediates, provide full spectral assignments and compare with literature for known analogs . If synthesizing derivatives, include HPLC/GC purity assessments (>95%) and justify deviations from standard procedures in supplementary materials .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer: Use dose-response experiments with appropriate controls (e.g., vehicle, positive/negative controls) to establish IC₅₀/EC₅₀ values. Specify cell lines, incubation times, and assay conditions (pH, temperature). Replicate experiments at least three times to ensure statistical validity. For enzyme inhibition studies, include kinetic parameters (Km, Vmax) and validate selectivity against related enzymes . Preclinical assays should adhere to FAIR data principles, with raw data archived in repositories for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying this compound’s mechanism of action?

  • Methodological Answer: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity). If results conflict (e.g., in vitro activity vs. in vivo inefficacy), assess pharmacokinetic factors (bioavailability, metabolism) or off-target effects via proteomic profiling. Use statistical tools like Bland-Altman plots to quantify discrepancies and sensitivity analyses to identify outlier conditions . Document unresolved contradictions as limitations and propose follow-up studies (e.g., cryo-EM for structural insights) .

Q. What experimental design strategies optimize dose-ranging studies for this compound in animal models?

  • Methodological Answer: Employ adaptive designs (e.g., Bayesian response-adaptive randomization) to minimize animal use while maximizing dose-response resolution. Define primary endpoints (efficacy, toxicity) and secondary endpoints (biomarker modulation) a priori. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure to effect, and include recovery phases to assess reversibility of adverse effects. For chronic studies, incorporate staggered cohorts to monitor long-term outcomes .

Q. How should researchers address batch-to-batch variability in this compound during preclinical testing?

  • Methodological Answer: Standardize synthesis protocols and quality control (QC) checks (e.g., stability under storage conditions, hygroscopicity testing). Use a master batch for critical studies and document lot-specific impurities via LC-MS. If variability impacts results, apply mixed-effects models to statistically account for batch effects or recalibrate assays using internal standards .

Data Analysis and Reporting

Q. What are best practices for reporting conflicting results in publications involving this compound?

  • Methodological Answer: Clearly delineate confirmed findings from anomalous data in the Results section. Use supplemental tables to present full datasets, including outliers. In the Discussion, contextualize contradictions within existing literature (e.g., species-specific differences in target expression) and propose mechanistic hypotheses. Adhere to journal guidelines for transparency, such as STAR Methods or ARRIVE 2.0 for animal studies .

Q. How can researchers ensure reproducibility when publishing protocols for this compound experiments?

  • Methodological Answer: Provide step-by-step protocols in supplementary materials, including instrument settings (e.g., NMR pulse sequences), software versions, and raw data examples. For in vivo studies, detail animal husbandry (diet, housing conditions) and randomization procedures. Use platforms like Protocols.io to archive dynamic protocols and enable version control .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when studying this compound in models with translational potential?

  • Methodological Answer: Align with NIH Guidelines for rigor and reproducibility, including blinding during data collection and analysis. For studies with therapeutic implications, ensure compliance with IACUC or IRB protocols. Disclose conflicts of interest (e.g., patent filings) and adhere to dual-use research policies if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.